molecular formula C5H11NO5S B3153912 2-Methyl-2-nitropropyl methanesulfonate CAS No. 76813-89-3

2-Methyl-2-nitropropyl methanesulfonate

Cat. No. B3153912
CAS RN: 76813-89-3
M. Wt: 197.21 g/mol
InChI Key: ITLNVNMYSVRTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “2-Methyl-2-nitropropyl methanesulfonate” is C5H11NO5S . The average mass is 197.210 Da and the monoisotopic mass is 197.035797 Da . Further structural analysis would require more specific information or computational chemistry techniques .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-2-nitropropyl methanesulfonate are the DNA bases, specifically guanine and adenine . These bases play a crucial role in the structure and function of DNA, which is essential for the storage and transmission of genetic information.

Mode of Action

2-Methyl-2-nitropropyl methanesulfonate is an alkylating agent . It acts on DNA by preferentially methylating guanine and adenine bases . The methanesulfonate esters of dihydric and polyhydric alcohols, such as 2-Methyl-2-nitropropyl methanesulfonate, are biological alkylating agents. Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Action Environment

The action, efficacy, and stability of 2-Methyl-2-nitropropyl methanesulfonate can be influenced by various environmental factors. For instance, the intracellular milieu can affect the fission of the alkyl-oxygen bonds and the subsequent alkylation of DNA bases . Additionally, factors such as pH, temperature, and the presence of other substances can also influence the compound’s action.

properties

IUPAC Name

(2-methyl-2-nitropropyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO5S/c1-5(2,6(7)8)4-11-12(3,9)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLNVNMYSVRTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COS(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-nitropropyl methanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-nitropropyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-nitropropyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Methyl-2-nitropropyl methanesulfonate
Reactant of Route 4
2-Methyl-2-nitropropyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
2-Methyl-2-nitropropyl methanesulfonate
Reactant of Route 6
2-Methyl-2-nitropropyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.